2-Chloro-6-fluoro-3-methylbenzylamine
Overview
Description
2-Chloro-6-fluoro-3-methylbenzylamine is an organic compound with the molecular formula C8H9ClFN and a molecular weight of 173.62 g/mol . It is characterized by the presence of chloro, fluoro, and methyl substituents on a benzylamine backbone, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-methylbenzylamine typically involves the reaction of 2-Chloro-6-fluoro-3-methylbenzaldehyde with ammonia or an amine source under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the conversion of the aldehyde group to an amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-3-methylbenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide, alkoxide, or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while oxidation can produce imines or nitriles .
Scientific Research Applications
2-Chloro-6-fluoro-3-methylbenzylamine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-3-methylbenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The presence of chloro and fluoro substituents can influence its binding affinity and selectivity towards these targets . The exact pathways and molecular interactions are subject to ongoing research and may vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluoro-3-methylphenylamine
- 2-Chloro-6-fluoro-3-methylbenzaldehyde
- 2-Chloro-6-fluoro-3-methylbenzoic acid
Uniqueness
2-Chloro-6-fluoro-3-methylbenzylamine is unique due to the combination of chloro, fluoro, and methyl substituents on the benzylamine structure, which imparts distinct chemical properties and reactivity . This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .
Biological Activity
2-Chloro-6-fluoro-3-methylbenzylamine is an organic compound with the molecular formula C₈H₉ClFN and a molecular weight of 173.62 g/mol. Its structure features a benzylamine core with chlorine and fluorine substituents, which confer unique properties that may influence its biological activity. This article examines the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
The presence of chlorine, fluorine, and a methyl group in the benzyl moiety enhances the compound's binding affinity to biological targets. The compound is soluble in various organic solvents and exhibits high gastrointestinal absorption and blood-brain barrier permeability, making it a candidate for pharmaceutical applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or allosteric sites, thus altering their activity.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signal transduction pathways in cells.
Cytotoxicity Studies
Cytotoxicity assays have been performed on similar compounds, indicating potential for therapeutic applications:
- Compounds with fluorinated and chlorinated groups exhibited varying degrees of cytotoxicity against cancer cell lines.
- For instance, certain derivatives showed LC50 values below 1000 µg/mL, indicating significant cytotoxic effects .
Case Studies
- Antibacterial Activity : A study investigated the antibacterial effects of several benzylamine derivatives, including those similar to this compound. Results indicated that modifications to the aromatic ring could enhance antibacterial potency against Gram-positive bacteria like Staphylococcus aureus .
- Neuropharmacological Effects : Research into related compounds has suggested potential neuropharmacological effects due to their ability to cross the blood-brain barrier, which could be relevant for conditions such as depression or anxiety disorders.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : High gastrointestinal absorption rates suggest effective oral bioavailability.
- Distribution : Its ability to penetrate the blood-brain barrier indicates potential central nervous system effects.
- Metabolism : Studies are ongoing to elucidate metabolic pathways and identify active metabolites.
Properties
IUPAC Name |
(2-chloro-6-fluoro-3-methylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3H,4,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTHUEGENCDRSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378632 | |
Record name | 2-Chloro-6-fluoro-3-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-85-0 | |
Record name | 2-Chloro-6-fluoro-3-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261762-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-fluoro-3-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-fluoro-3-methylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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